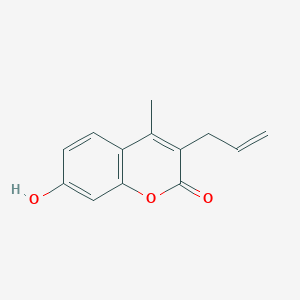

3-烯丙基-7-羟基-4-甲基-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” is a coumarin derivative . It is functionally related to an umbelliferone .

Synthesis Analysis

The synthesis of “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” involves several steps. Initially, 7-hydroxy-4-methyl-2H-chromen-2-one was formed through Pechmann reaction between resorcinol and ethyl acetoacetate . Then, 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one was prepared via reacting 7-hydroxy-4-methyl-2H-chromen-2-one with excess of epichlorohydrin in the presence of K2CO3 under reflux .

Molecular Structure Analysis

The molecular structure of “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” is complex and involves several key components .

Chemical Reactions Analysis

The chemical reactions involving “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” are diverse. For instance, it can react with bromine in glacial acetic acid to form a bromoacetate derivative . It can also react with 2-aminobenzothiazole to form a benzothiazol-2-ylamino)acetate derivative .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” include a molecular weight of 216.23 g/mol, a topological polar surface area of 46.5 Ų, and a complexity of 343 .

科学研究应用

Anticancer Activity

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its ability to inhibit tumor growth and induce apoptosis. The compound’s unique structure and biological properties make it an interesting candidate for further studies in cancer therapy .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Studies have examined the anti-inflammatory effects of 7-hydroxy-4-methylcoumarin . It may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antioxidant Capacity

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders, has been explored .

Anti-HIV Activity

Researchers have investigated the inhibitory effects of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one against HIV. Its interaction with viral enzymes and potential as an anti-HIV agent have been studied .

Anti-Alzheimer’s Potential

Given its antioxidant and anti-inflammatory properties, this compound has been evaluated for its role in Alzheimer’s disease. It may help protect neurons and mitigate neurodegeneration .

Anti-Tuberculosis Activity

7-hydroxy-4-methylcoumarin: has shown promise as an anti-tuberculosis agent. Researchers have explored its effects against Mycobacterium tuberculosis, the causative agent of tuberculosis .

安全和危害

未来方向

Future research on “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” could focus on its potential applications in medicine, given its inhibitory effects on lipoxygenase and cyclooxygenase metabolism . Additionally, further studies could explore its synthesis procedures and potential for creating new derivatives .

作用机制

Target of Action

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones that have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties . .

Mode of Action

Coumarins, the parent compounds, have been tested for various biological properties such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors

Biochemical Pathways

Coumarins, the parent compounds, have been tested for various biological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Coumarins, the parent compounds, have been tested for various biological properties, suggesting that they may have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHWJKLCRPGLEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422266 |

Source

|

| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26481-13-0 |

Source

|

| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)